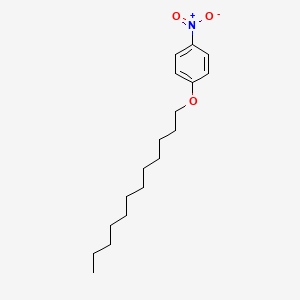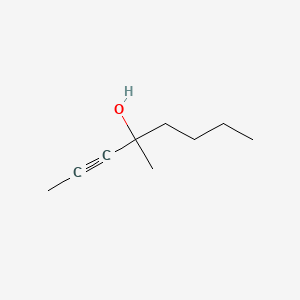
N-(3,4-二甲氧基苯基)乙酰胺
描述
N-(3,4-Dimethoxyphenyl)acetamide is a chemical compound that belongs to the class of acetamides, which are characterized by the presence of an acetamide group attached to an aromatic ring. The specific structure of N-(3,4-Dimethoxyphenyl)acetamide includes methoxy groups at the 3 and 4 positions of the phenyl ring, which may influence its physical, chemical, and biological properties.
Synthesis Analysis
The synthesis of related acetamide compounds typically involves the acetylation of an amine. For example, the synthesis of N-(2-hydroxyphenyl)acetamide derivatives can be achieved by reacting N-(2-hydroxyphenyl)acetamide with chlorotrimethylsilane, followed by transsilylation with chloro(chloromethyl)dimethylsilane to yield various silylated derivatives . Similarly, the synthesis of N-((Diphenylamino)methyl)acetamide was performed using the Mannich reaction . These methods suggest that the synthesis of N-(3,4-Dimethoxyphenyl)acetamide could also be achieved through acetylation of the corresponding amine, possibly using acetic anhydride or acetyl chloride as the acetylating agent.
Molecular Structure Analysis
The molecular structure of acetamide derivatives is often characterized by the presence of an amide group, which can participate in hydrogen bonding. For instance, the crystal structure of N-(2-benzoyl-4,5-dimethoxyphenethyl)-2-phenylacetamide shows intermolecular N-H···O hydrogen bonds . Similarly, the title compound 2,2-Dichloro-N-(3,4-dimethylphenyl)acetamide exhibits an intermolecular N-H···O hydrogen bond linking molecules into infinite chains . These findings suggest that N-(3,4-Dimethoxyphenyl)acetamide may also form hydrogen bonds due to the presence of the amide group.
Chemical Reactions Analysis
Acetamide derivatives can undergo various chemical reactions, including those involving their amide group. For example, the anticonvulsant activity of certain acetamide derivatives is attributed to their ability to inhibit voltage-gated sodium currents and enhance the GABA effect . The reactivity of the amide group in N-(3,4-Dimethoxyphenyl)acetamide could potentially be exploited in similar biological applications.
Physical and Chemical Properties Analysis
The physical and chemical properties of acetamide derivatives can be influenced by substituents on the aromatic ring. For instance, the presence of chloro and methyl groups can affect the conformation of the N-H bond in the molecule, as seen in 2,2-Dichloro-N-(3,4-dimethylphenyl)acetamide . The methoxy groups in N-(3,4-Dimethoxyphenyl)acetamide are likely to impact its solubility, melting point, and other physical properties. Additionally, the optical properties of acetamide derivatives can vary with the polarity of the solvent, as demonstrated by the solvatochromic effects observed in 2-Chloro-N-(2,4-dinitrophenyl) acetamide .
科学研究应用
合成复杂化合物
N-(3,4-二甲氧基苯基)乙酰胺用于合成各种复杂化合物。例如,它在环化过程中起着作用,产生类似8,9-双(甲氧基)-2,3,6,10b-四氢吡咯并[2,1-a]异喹啉-5(1H)-酮的化合物,这些化合物可以进一步还原形成其他物质,如(±)-crispine A (King, 2007)。
化学反应和衍生物
在涉及N-(3,4-二甲氧基苯基)乙酰胺的化学反应中,可以产生不同的衍生物和产物。例如,它与三溴化硼的相互作用可以导致邻苯二酚和1-(卤代烷基)二氢异喹啉的形成,为在比传统方法更温和的条件下生产这类化合物提供了新的途径(Niederstein & Peter, 1989)。
环化过程
该化合物还参与氧化自由基环化过程。例如,它与Mn(OAc)3和Cu(OAc)2处理可以导致四氢吲哚-2-酮和紫草烷衍生物的形成,这对于合成天然生物碱是重要的(Chikaoka et al., 2003)。
晶体结构分析
N-(3,4-二甲氧基苯基)乙酰胺在晶体学中也具有重要意义。研究其晶体结构有助于理解类似化合物的构象方面,这对于设计药物并了解其在分子水平上的相互作用至关重要(Park et al., 1995)。
安全和危害
The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302, H312, and H332, indicating that it may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary statements include P260, P270, P280, and P402 + P404, advising against breathing dust, eating, drinking or smoking when using this product, wearing protective gloves, and storing in a dry place .
属性
IUPAC Name |
N-(3,4-dimethoxyphenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c1-7(12)11-8-4-5-9(13-2)10(6-8)14-3/h4-6H,1-3H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZPYVOWPTBVRJR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=C(C=C1)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80288223 | |
| Record name | N-(3,4-Dimethoxyphenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80288223 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-Dimethoxyphenyl)acetamide | |
CAS RN |
881-70-9 | |
| Record name | 881-70-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=54785 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-(3,4-Dimethoxyphenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80288223 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3',4'-DIMETHOXYACETANILIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














